4-(Benzenesulfonyl)-3-methylbutan-1-ol

Catalog No.
S8967899
CAS No.
60012-69-3
M.F
C11H16O3S
M. Wt
228.31 g/mol
Availability
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4-(Benzenesulfonyl)-3-methylbutan-1-ol

CAS Number

60012-69-3

Product Name

4-(Benzenesulfonyl)-3-methylbutan-1-ol

IUPAC Name

4-(benzenesulfonyl)-3-methylbutan-1-ol

Molecular Formula

C11H16O3S

Molecular Weight

228.31 g/mol

InChI

InChI=1S/C11H16O3S/c1-10(7-8-12)9-15(13,14)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3

InChI Key

DFGOTAOEHXQYSQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)CS(=O)(=O)C1=CC=CC=C1

4-(Benzenesulfonyl)-3-methylbutan-1-ol is an organic compound characterized by its sulfonyl group attached to a 3-methylbutan-1-ol backbone. The compound has the molecular formula C11H16O3SC_{11}H_{16}O_3S and a molecular weight of approximately 228.31 g/mol. It is commonly used in various

  • Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles, leading to the formation of new compounds.
  • Esterification: Reacting with carboxylic acids can yield esters, which are important in various applications, including fragrances and pharmaceuticals.
  • Oxidation: The alcohol group can be oxidized to form ketones or aldehydes, expanding its utility in synthetic pathways.

Specific reactions include the conversion of 4-(Benzenesulfonyl)-3-methylbutan-1-ol to its corresponding sulfonate ester using reagents like chlorosulfonic acid or sulfur trioxide .

The synthesis of 4-(Benzenesulfonyl)-3-methylbutan-1-ol typically involves a multi-step process:

  • Starting Material Preparation: Begin with 3-methylbutan-1-ol as the primary alcohol.
  • Sulfonation Reaction: Treat the alcohol with benzenesulfonyl chloride in the presence of a base (such as pyridine) to introduce the sulfonyl group.
  • Purification: The product can be purified through recrystallization or chromatography techniques.

Alternative methods may involve different reagents or conditions to optimize yield and purity .

4-(Benzenesulfonyl)-3-methylbutan-1-ol finds applications across various fields:

  • Pharmaceuticals: As an intermediate in the synthesis of bioactive compounds.
  • Organic Synthesis: Utilized in the preparation of more complex molecules through its reactive functional groups.
  • Chemical Research: Employed in studies investigating reaction mechanisms due to its structural characteristics.

Its versatility makes it a valuable compound in both academic research and industrial applications .

Interaction studies involving 4-(Benzenesulfonyl)-3-methylbutan-1-ol focus on its reactivity with other chemical species. For example, studies may examine how it interacts with nucleophiles in substitution reactions or how it behaves under oxidative conditions. Understanding these interactions is crucial for predicting its behavior in various chemical environments and for designing new synthetic pathways that utilize this compound .

Several compounds exhibit structural similarities to 4-(Benzenesulfonyl)-3-methylbutan-1-ol, allowing for comparative analysis:

Compound NameStructure CharacteristicsUnique Features
3-Methylbutan-1-olAlcohol without a sulfonyl groupCommonly used as a solvent
Benzenesulfonic acidSulfonic acid derivativeStrong acid properties
4-Methylbenzenesulfonyl chlorideSulfonyl chloride derivativeHighly reactive halide
2-(Benzenesulfonyl)ethanolSimilar sulfonyl structure with ethanolDifferent alcohol backbone

4-(Benzenesulfonyl)-3-methylbutan-1-ol is unique due to its combination of a branched alcohol structure and a benzenesulfonyl moiety, which enhances its reactivity compared to simpler alcohols or sulfonic acids .

4-(Benzenesulfonyl)-3-methylbutan-1-ol (IUPAC name: 4-(phenylsulfonyl)-3-methylbutan-1-ol) is a secondary alcohol featuring a benzenesulfonyl substituent at the fourth carbon and a methyl group at the third carbon of a butanol chain. Its molecular formula is C$${11}$$H$${16}$$O$$_3$$S, with a molecular weight of 244.31 g/mol (calculated from analogous structures).

Structural Features:

  • Backbone: A four-carbon chain (butan-1-ol) with a hydroxyl group at C1.
  • Substituents:
    • A methyl group at C3, introducing steric hindrance.
    • A benzenesulfonyl group (-SO$$2$$C$$6$$H$$_5$$) at C4, contributing to electrophilic reactivity and aromatic interactions.

SMILES Notation:

OCC(C(C)S(=O)(=O)C6=CC=CC=C6)CO  

Key Properties:

PropertyValue/DescriptionSource Analogy
Boiling Point~300–320°C (estimated)Benzenesulfonyl chloride
SolubilityLow in water; soluble in organic solvents3-Methyl-1-butanol
StabilityHydrolyzes slowly in acidic/basic conditionsSulfonate esters

Historical Context of Sulfonyl Alcohol Derivatives

Sulfonyl-containing alcohols emerged prominently in the early 20th century with the development of sulfonamide drugs and sulfonate esters. Benzenesulfonyl chloride, first synthesized in 1877 via chlorosulfonation of benzene, became a cornerstone for introducing sulfonyl groups into organic molecules.

Milestones:

  • Hinsberg Test (1890): Utilized benzenesulfonyl chloride to differentiate primary, secondary, and tertiary amines.
  • Sulfonamide Antibiotics (1930s): Derivatives like Prontosil leveraged sulfonyl groups for biological activity, inspiring broader interest in sulfonyl-alcohol hybrids.
  • Modern Applications: Sulfonate esters are now critical in polymer chemistry and agrochemicals, with tailored solubility and stability.

Significance in Organic Synthesis and Industrial Applications

The integration of a sulfonyl group into alcohol frameworks enhances their utility as intermediates in pharmaceuticals, surfactants, and specialty chemicals.

Synthetic Applications:

  • Pharmaceutical Intermediates:

    • Sulfonyl groups improve drug bioavailability and metabolic stability. For example, benzenesulfonyl derivatives are precursors to protease inhibitors.
    • The methyl branch at C3 may influence stereoselectivity in asymmetric syntheses.
  • Surfactants and Detergents:

    • Sulfonated alcohols act as anionic surfactants due to their polar head (sulfonyl) and hydrophobic tail (butanol chain).
  • Polymer Chemistry:

    • Sulfonate esters derived from 4-(benzenesulfonyl)-3-methylbutan-1-ol could serve as crosslinking agents or initiators in radical polymerization.

Industrial Case Study:

3-Methyl-1-butanol (isoamyl alcohol), a structural analog, is used in banana oil production and Kovac’s reagent. Introducing a sulfonyl group could expand its role in corrosion inhibitors or fuel additives.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

228.08201554 g/mol

Monoisotopic Mass

228.08201554 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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